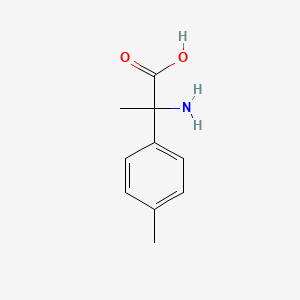

2-Amino-2-(4-methylphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(4-methylphenyl)propanoic acid, also known as 4-methylbenzoyl-L-alanine, is an organic compound belonging to the class of amino acids. It is an α-amino acid, which is a type of amino acid that contains an α-amino group and a carboxyl group. It is an important building block for proteins and has been used in scientific research for a variety of applications.

Aplicaciones Científicas De Investigación

Enantioseparation and Chiral Studies

2-Amino-2-(4-methylphenyl)propanoic acid, alongside its isomers, has been successfully enantioseparated using countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector. This process is crucial for studying the enantiorecognition capabilities of substances and can greatly affect the inclusion interaction between cyclodextrins and racemic compounds, emphasizing the role of steric hindrance and the position of methyl groups on the benzene ring in enantioseparation efficiency. The successful enantioseparation of this acid demonstrates its importance in chiral studies and the development of enantiomerically pure substances (Yang Jin et al., 2020).

Material Science and Polymer Modification

This compound has been utilized in the modification of polyvinyl alcohol/acrylic acid hydrogels through radiation-induced polymerization, showing potential in medical applications due to enhanced thermal stability and significant antibacterial and antifungal properties. This application underlines its role in the development of new materials with potential for use in healthcare settings (H. M. Aly & H. L. A. El-Mohdy, 2015).

Chemical Synthesis and Catalysis

The compound has been the focus of studies examining its synthesis via the rearrangement of ketalization using zinc acetate and cuprous chloride as catalysts. Such research highlights its applicability in chemical synthesis processes, where maximizing yield and understanding the effects of catalysts, temperature, and reaction time are of prime interest (He Chong-heng, 2010).

Biodegradable Materials

Furthermore, this compound has been integrated into the synthesis of biodegradable materials, such as polyaspartic acid derivatives. These materials exhibit enhanced scale and corrosion inhibition performances, making them suitable for environmental applications. The biodegradability of these compounds, alongside their efficacy in scale and corrosion inhibition, underlines the compound's role in the development of sustainable materials (Shuchen Shi et al., 2017).

Propiedades

IUPAC Name |

2-amino-2-(4-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-5-8(6-4-7)10(2,11)9(12)13/h3-6H,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSIQFUCAZXVBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328513 |

Source

|

| Record name | 2-amino-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-79-0 |

Source

|

| Record name | NSC33390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)

![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)

![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)

![Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide](/img/structure/B1348282.png)